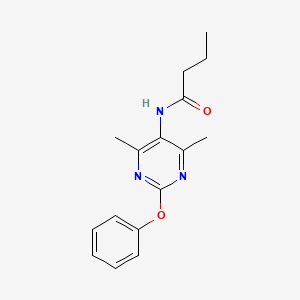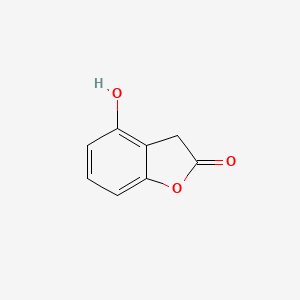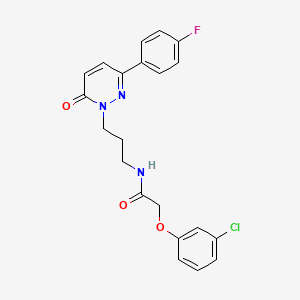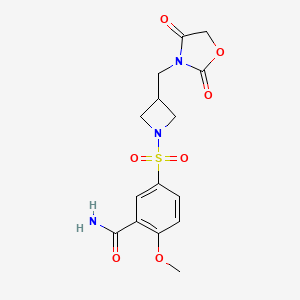![molecular formula C19H21NO4S2 B2854675 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034407-39-9](/img/structure/B2854675.png)
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzo[b]thiophene derivative. Benzo[b]thiophene is a polycyclic aromatic compound and is a fusion of benzene and thiophene rings . It’s an important structural motif in many pharmaceuticals and organic materials .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[b]thiophene moiety, a sulfonamide group, and a methoxy group along with two methyl groups attached to the benzene ring .Chemical Reactions Analysis
Benzo[b]thiophene derivatives can undergo a variety of chemical reactions, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, benzo[b]thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
Benzenesulfonamide derivatives, particularly those related to zinc phthalocyanines, show promise in photodynamic therapy (PDT) for cancer treatment. These compounds have been characterized by their high singlet oxygen quantum yield, indicating their potential as efficient Type II photosensitizers in PDT. Their good fluorescence properties, along with high singlet oxygen quantum yield and appropriate photodegradation quantum yield, make them remarkable candidates for cancer therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Compounds with benzenesulfonamide moieties have been synthesized and evaluated for their potential as inhibitors of specific enzymes. For instance, studies on N-(4-phenylthiazol-2-yl)benzenesulfonamides demonstrated their efficacy as high-affinity inhibitors of kynurenine 3-hydroxylase. Such compounds not only inhibit the enzyme in vitro but also show significant effects in vivo, suggesting their utility in exploring the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Antimicrobial and Antituberculosis Agents
Novel benzenesulfonamide derivatives have shown promising antimycobacterial activity. For example, a series of N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides demonstrated significant activity against Mycobacterium tuberculosis, with some compounds showing very high efficacy. This indicates the potential of benzenesulfonamide derivatives in developing new antimicrobial agents, particularly against tuberculosis (Ghorab et al., 2017).
Anticancer Research
The development of sulfonamide-based compounds for anticancer applications has been an area of active research. Certain benzenesulfonamide derivatives have been investigated for their cell cycle inhibitory properties, with some progressing to clinical trials due to their potent anticancer activities. These compounds disrupt critical processes such as tubulin polymerization or affect cell cycle progression, highlighting their potential as therapeutic agents against cancer (Owa et al., 2002).
Mechanism of Action
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-12-8-17(24-3)19(9-13(12)2)26(22,23)20-10-16(21)15-11-25-18-7-5-4-6-14(15)18/h4-9,11,16,20-21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHVVDLRMPFXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2854594.png)

![1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane](/img/structure/B2854596.png)


![2-Chloro-N-[(2-cyclopentylpyrazol-3-yl)methyl]acetamide](/img/structure/B2854602.png)
![(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2854604.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2854605.png)



![N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2854612.png)
![4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2854613.png)